Ethyl 5-(3-nitrophenyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(3-nitrophenyl)furan-2-carboxylate is an organic compound that belongs to the class of nitrofurans. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl ester group. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with ethyl furan-2-carboxylate in the presence of a base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-nitrophenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Ethyl 5-(3-aminophenyl)furan-2-carboxylate.
Hydrolysis: 5-(3-nitrophenyl)furan-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-(3-nitrophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs with antimicrobial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and ester group also contribute to the compound’s overall biological activity by enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-nitrophenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Uniqueness
Ethyl 5-(3-nitrophenyl)furan-2-carboxylate is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFBOEAHRUYZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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